N-(4-{5-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide
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Overview
Description
N-(4-{5-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a 1,2,4-oxadiazole ring, a fluorophenyl group, and a methanesulfonamide moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{5-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide typically involves multiple steps. One common method includes the formation of the 1,2,4-oxadiazole ring through the cyclization of appropriate precursors. The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the cyclization process. The fluorophenyl group is introduced through nucleophilic substitution reactions, while the methanesulfonamide moiety is added via sulfonation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-{5-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
N-(4-{5-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-{5-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide
- N-(4-{5-[(3-Chlorophenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide
- N-(4-{5-[(3-Bromophenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide
Uniqueness
N-(4-{5-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-YL}phenyl)methanesulfonamide stands out due to the presence of the fluorophenyl group, which imparts unique electronic properties and enhances its reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics .
Properties
IUPAC Name |
N-[4-[5-[(3-fluorophenyl)methyl]-1,2,4-oxadiazol-3-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S/c1-24(21,22)20-14-7-5-12(6-8-14)16-18-15(23-19-16)10-11-3-2-4-13(17)9-11/h2-9,20H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXRTZMTWKVZRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=NOC(=N2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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